molecular formula C27H23FN4O2 B2562932 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1185072-11-0

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2562932
CAS No.: 1185072-11-0
M. Wt: 454.505
InChI Key: KLWQBNDIKOMHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrimido[5,4-b]indole core, which is a type of fused ring system found in many biologically active compounds . The molecule also contains a benzyl group, a fluoro group, and a phenethylacetamide moiety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It contains a total of 65 bonds, including 38 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 4 double bonds, and 16 aromatic bonds . It also features 2 five-membered rings, 3 six-membered rings, and 2 nine-membered rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound has a molar refractivity of 132.2±0.5 cm^3, a polar surface area of 85 Å^2, and a molar volume of 363.8±7.0 cm^3 . It also has a predicted ACD/LogP value of 3.80, indicating its relative hydrophobicity .

Scientific Research Applications

Synthesis and Evaluation for Imaging Agents

Compounds with structures related to "2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide" have been synthesized and evaluated for their potential as imaging agents, particularly in the study of peripheral benzodiazepine receptors using positron emission tomography (PET). Such compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them promising candidates for imaging neurodegenerative disorders (Fookes et al., 2008).

Material Science Applications

Research in material science has explored the synthesis of novel polyimides derived from compounds with similar complex structures, demonstrating significant organosolubility and optical transparency. These materials could have applications in the development of transparent, flexible films with low moisture absorption and low dielectric constants, useful in electronic and optical devices (Zhang et al., 2010).

Antiproliferative Activity

Compounds structurally related have been synthesized and tested for their antiproliferative activity in vitro. Some derivatives have shown promising results against neoplastic cell lines, suggesting potential applications in cancer research (Nowicka et al., 2014).

Advanced Polymer Materials

Research has also focused on the synthesis of high-performance polymer materials derived from similar complex compounds. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications in aerospace, automotive, and electronics industries (Yang et al., 2004).

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c28-21-11-12-23-22(15-21)25-26(27(34)31(18-30-25)16-20-9-5-2-6-10-20)32(23)17-24(33)29-14-13-19-7-3-1-4-8-19/h1-12,15,18H,13-14,16-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQBNDIKOMHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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